(-)-Sophoridine

Description

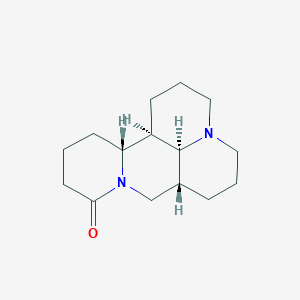

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218927 | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-68-4 | |

| Record name | (-)-Sophoridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sophoridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOPHORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Sophoridine: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sophoridine, a tetracyclic quinolizidine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification, tailored for researchers and professionals in drug development.

Natural Sources of this compound

This compound is primarily isolated from various species of the Sophora genus (Fabaceae family), as well as other plants like Euchresta japonica and Oxytropis ochrocephala.[1][2][5] The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the growth stage.

Key Plant Sources:

-

Sophora alopecuroides : This plant is a prominent source of this compound, with the seeds containing a particularly high concentration of the alkaloid.[6]

-

Sophora flavescens : The roots of this plant are a well-documented source of various alkaloids, including this compound.[1][2]

-

Euchresta japonica (also known as Euchresta horsfieldii): This species is another recognized natural source of this compound.[2]

-

Sophora viciifolia : This species has also been identified as containing this compound.[1]

-

Oxytropis ochrocephala : Sophoridine is a major alkaloid component found in this plant.[1][7]

The geographical distribution of these plants is widespread, with many species native to Asia.

Quantitative Analysis of this compound in Natural Sources

The content of this compound varies between different plant parts. Quantitative analyses have provided valuable data for optimizing harvesting and extraction processes.

| Plant Species | Plant Part | This compound Content (mg/g) | Reference |

| Sophora alopecuroides | Seed Cotyledon | 5.16 | [1] |

| Sophora alopecuroides | Seed Coat | 2.25 | [1] |

| Sophora flavescens | Root Phloem | 1.88 | |

| Sophora flavescens | Root Periderm | 1.04 | |

| Sophora flavescens | Root Xylem | 0.56 | |

| Sophora flavescens | Root | 0.031 | [8] |

| Sophora flavescens | Root | >2 (from 1 kg of dried root) | [2][5] |

Extraction and Purification of this compound

The extraction of this compound from its natural sources typically involves a multi-step process, including initial solvent extraction, purification to remove impurities, and chromatographic separation to isolate the pure compound.

Experimental Protocol: Extraction and Purification from Sophora alopecuroides Seeds

This protocol details a robust method for the isolation of high-purity this compound from the seeds of Sophora alopecuroides.[6]

1. Preparation of Plant Material:

-

Air-dry the seeds of Sophora alopecuroides.

-

Grind the dried seeds into a coarse powder.

2. Extraction of Total Alkaloids:

-

Solvent: Acidic water (pH 1.5).

-

Solid-to-Liquid Ratio: 1:30 (g/mL).

-

Extraction Time: 5 hours.

-

Procedure:

-

Macerate the powdered seeds in the acidic water.

-

Stir the mixture continuously for the duration of the extraction.

-

After 5 hours, filter the mixture to separate the extract from the solid plant material.

-

Collect the acidic aqueous extract containing the total alkaloids.

-

3. Purification of Total Alkaloids using Macroporous Resin:

-

Resin Type: SP850 macroporous resin.

-

Procedure:

-

Pass the acidic extract through a column packed with SP850 resin. The alkaloids will be adsorbed onto the resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the adsorbed total alkaloids from the resin using 60% ethanol. The appropriate elution volume is 6 bed volumes.

-

Collect the ethanol eluate.

-

4. Liquid-Liquid Extraction:

-

Procedure:

-

Concentrate the ethanol eluate under reduced pressure to remove the ethanol.

-

Adjust the pH of the resulting aqueous solution to alkaline with a suitable base (e.g., NaOH).

-

Extract the total alkaloids from the alkaline solution using chloroform.

-

Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the crude total alkaloids. The purity at this stage can reach approximately 83.5%.[6]

-

5. Isolation of this compound by Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: n-hexane : ethanol : ammonia (8:2:0.1 v/v/v).

-

Procedure:

-

Dissolve the crude total alkaloids in a minimum amount of the mobile phase.

-

Load the sample onto a silica gel column equilibrated with the mobile phase.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by a suitable analytical method (e.g., TLC or HPLC) to identify those containing this compound.

-

Combine the fractions rich in this compound.

-

6. Crystallization and Recrystallization:

-

Procedure:

-

Evaporate the solvent from the combined sophoridine-rich fractions.

-

Crystallize the residue from a suitable solvent.

-

Recrystallize the obtained crystals to achieve high purity.

-

7. Final Purity:

-

The purity of the final crystallized this compound can reach up to 96.8% as determined by HPLC analysis.[6]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating a variety of intracellular signaling pathways, primarily implicated in cancer and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Key Signaling Pathways:

-

Anti-Cancer Activity:

-

FOXM1, NF-κB, and AP-1 Pathways: Sophoridine has been shown to suppress these pathways, leading to the induction of apoptosis in cancer cells.

-

Mitochondrial Signaling Pathway: It can induce apoptosis through the activation of the mitochondrial pathway.

-

Hippo and p53 Signaling Pathways: Activation of these pathways is another mechanism by which sophoridine inhibits cancer cell proliferation.

-

MAPKs (JNK, ERK) Signaling Pathway: Sophoridine can activate MAPKs, leading to the inhibition of tumor growth.[8]

-

Akt/mTOR Signaling Pathway: Regulation of this pathway is involved in its anti-tumor effects.

-

-

Anti-Inflammatory Activity:

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a key mechanism for its anti-inflammatory effects.

-

TLR4/IRF3 Signaling Pathway: Sophoridine can modulate this pathway to reduce inflammation.

-

Conclusion

This compound is a promising natural product with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed protocol for its extraction and purification from Sophora alopecuroides seeds. The elucidation of the signaling pathways it modulates offers a foundation for further research into its mechanisms of action and the development of novel pharmaceuticals. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

- 1. dovepress.com [dovepress.com]

- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]

- 6. Isolation and purification of matrine and sophoridine from the seeds of Sophora alopecuroides [journal.buct.edu.cn]

- 7. Alkaloids from Oxytropis ochrocephala and antiproliferative activity of sophoridine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of (-)-Sophoridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sophoridine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This naturally occurring compound, along with its synthetically derived analogues, has demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Sophoridine hydrochloride injection has been approved as an anticancer drug in China.[4] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound and its derivatives exhibit broad-spectrum anticancer activities against various cancer cell lines, including those of the lung, liver, pancreas, stomach, and colon.[3] The primary mechanisms of its antitumor action include the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and metastasis.[1][2]

Quantitative Anticancer Data

The cytotoxic effects of this compound and its derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of these values against various cancer cell lines is presented in Table 1.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | SGC7901 | Gastric Cancer | 3.52 | [3][5] |

| AGS | Gastric Cancer | 3.91 | [3][5] | |

| SW480 | Colorectal Cancer | 3.14 mM (as sophoridine) | [5] | |

| Miapaca-2 | Pancreatic Cancer | ~20 | [6] | |

| PANC-1 | Pancreatic Cancer | ~20-200 | [6][7] | |

| HepG2 | Liver Cancer | >80 | [5] | |

| A549 | Lung Cancer | 5836 | [7] | |

| CNE-2 | Nasopharyngeal Carcinoma | 5379 | [7] | |

| HeLa | Cervical Cancer | 4332 | [7] | |

| Derivative 1 (Bromoacetyl) | Liver, Colon, Breast, Lung | Various | 0.062 mM | [5] |

| Derivative 2 | MCF-7 | Breast Cancer | 3.1 | [3][5] |

| MCF-7/AMD (Adriamycin-resistant) | Breast Cancer | 3.1 | [3][5] | |

| Derivative 3 (Benzyl chloride) | HepG2, HCT116, H1299, U87, MCF-7, KB | Various | 0.011-0.041 mM | [5] |

| Derivative 7 (N-benzyl indole) | HepG2, SMMC-7721, Hela, CNE1, CNE2, MCF7 | Various | 0.93-1.89 | [3] |

| Derivatives 7a-7e (Phosphoramide mustard) | S180 | Sarcoma | 1.01-3.65 | [4] |

| H22 | Hepatoma | 1.01-3.65 | [4] |

Experimental Protocols: Anticancer Assays

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Plate cells (e.g., A549, HepG2, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 0-500 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6][8]

-

MTT/CCK-8 Reagent Addition: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well.[6]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[6]

-

Solubilization (for MTT assay): If using MTT, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with this compound or its derivatives at the desired concentrations and time points. Lyse the cells using RIPA lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running them on a sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., mTOR, NOTCH1, p-MAPKAPK2) overnight at 4°C.[9][10]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol assesses the in vivo antitumor efficacy of the compounds.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 Miapaca-2 cells) into the flank of each mouse.[6]

-

Compound Administration: Once tumors are established, randomly divide the mice into groups. Administer this compound or its derivatives intraperitoneally or via oral gavage at specific doses (e.g., 15, 20, 25, or 40 mg/kg) for a set period (e.g., 21 days).[5][6]

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[1] This activity is primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.[11]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models, as shown in Table 2.

| Model System | Treatment | Effect | Reference |

| LPS-stimulated RAW264.7 macrophages | Sophoridine (31.25 mg/L) | Inhibition of TLR4-JNK pathway | [12] |

| LPS-induced lung injury in mice | Sophoridine (2.5, 5, 10 mg/g) | Reduced inflammatory cytokines (TNF-α, IL-1β) | |

| E. coli-induced diarrhea in mice | Sophoridine (15, 30, 60 mg/kg BW) | Reduced serum TNF-α, IL-1β, IL-6; Increased serum IL-10 | [10] |

| Carrageenan-induced paw edema in rats | Sophoridine | Inhibition of paw swelling | [13] |

Experimental Protocols: Anti-inflammatory Assays

This in vitro model is used to screen for anti-inflammatory compounds.

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-3 hours).

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a set duration (e.g., 24 hours) to induce an inflammatory response.[14]

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

-

NO Measurement: Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

-

Western Blot Analysis: Analyze cell lysates to assess the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, JNK).

This is a classic in vivo model for evaluating acute inflammation.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.[15]

-

Measurement of Paw Edema: Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in the context of cerebral ischemia.[3] Its mechanisms of action involve the modulation of inflammatory and apoptotic pathways in the brain.

Quantitative Neuroprotective Data

The neuroprotective effects of this compound have been demonstrated in animal models of stroke, as summarized in Table 3.

| Animal Model | Treatment | Effect | Reference |

| pMCAO in rats | Sophoridine (2.5, 5, 10 mg/kg, i.p.) | Reduced cerebral edema and infarct volume | [6] |

| Ischemia-reperfusion injury in rats | Sophoridine | Improved neural dysfunction via TLR4/NF-κB inhibition | [3] |

Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

This is a widely used animal model to simulate ischemic stroke.

-

Animal Model: Use male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., 10% chloral hydrate, 300 mg/kg, i.p.).[8]

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

-

-

Compound Administration: Administer this compound intraperitoneally at different doses (e.g., 2.5, 5, and 10 mg/kg) immediately after the occlusion and daily thereafter.[6]

-

Neurological Deficit Assessment: Evaluate the neurological deficit at various time points using a standardized scoring system.

-

Infarct Volume Measurement: After a specific period (e.g., 24 or 72 hours), euthanize the rats, and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

-

Biochemical Analysis: Use brain tissue for immunohistochemistry or western blot analysis to examine the expression of relevant proteins (e.g., TRAF6, p-ERK1/2).[6]

Signaling Pathways in Neuroprotective Activity

The neuroprotective effects of this compound are associated with the downregulation of pro-inflammatory pathways and the upregulation of pro-survival pathways.

Conclusion

This compound and its derivatives represent a promising class of natural product-based therapeutic agents with a remarkable range of biological activities. Their potent anticancer, anti-inflammatory, and neuroprotective effects, substantiated by a growing body of preclinical evidence, highlight their potential for further drug development. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provides a solid foundation for targeted therapeutic strategies. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on optimizing the therapeutic indices of sophoridine derivatives, conducting comprehensive preclinical toxicology and pharmacokinetic studies, and ultimately translating these promising findings into clinical applications.

References

- 1. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Neuroprotective effect of early and short-time applying sophoridine in pMCAO rat brain: down-regulated TRAF6 and up-regulated p-ERK1/2 expression, ameliorated brain infaction and edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Sophoridine Signaling Pathways in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of this compound, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support researchers and professionals in the development of novel therapeutics for inflammatory diseases.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and cytokines. This is achieved by targeting and modulating critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data available on the anti-inflammatory and related activities of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Cell Line | Assay | IC50 | Reference |

| H460 (Lung Cancer) | Cell Viability (48h) | 53.52 µg/mL | |

| Lewis Lung Cancer | Cell Viability (48h) | 40.10 µg/mL | |

| SGC7901 (Gastric Cancer) | Cell Viability | 3.52 µM | |

| AGS (Gastric Cancer) | Cell Viability | 3.91 µM | |

| SW480 (Colorectal Cancer) | Cell Viability | 3.14 mM | |

| MCF-7 (Breast Cancer) | Cell Viability (48h) | 87.96 µM | |

| MDA-MB-231 (Breast Cancer) | Cell Viability (48h) | 81.07 µM | |

| BRL-3A (Rat Liver Cells) | Cell Viability (24h) | 1.9 mM |

Table 2: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Treatment | Concentration | Effect | Reference |

| LPS-injured cells | This compound | 100 µmol/L | Increased cell survival rate from 80.47% to 91.96%; Reduced IL-6 and TNF-α expression | |

| RAW264.7 & THP-1 | This compound | 20 and 40 µg/mL | Upregulated TNF-α and IL-1β expression | |

| RAW264.7 | This compound | 125.8 µM | Protective effect on LPS-induced cells | |

| HepG2.2.15 | This compound | 0.4, 0.8, 1.6 mM | Down-regulated mRNA expression of p38 MAPK, TRAF6, ERK1 |

Table 3: In Vivo Effects of this compound in Inflammatory Models

| Animal Model | Treatment | Dosage | Effect | Reference |

| Lewis Lung Cancer Mice | This compound | 15 or 25 mg/kg | Significantly inhibited tumor growth; Upregulated CD86/F4/80 in tumor tissues | |

| Mouse Xenograft | This compound | 20 and 40 mg/kg | Drastically suppressed tumor growth | |

| E. coli-induced Diarrhea Mice | This compound | 15, 30, and 60 mg/kg BW | Reduced serum TNF-α, IL-1β, and IL-6; Increased serum IL-10 |

Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.

This compound can suppress the phosphorylation of both p65 and IκB, thereby preventing the nuclear translocation of p65 and inhibiting the expression of NF-κB-dependent pro-inflammatory cytokines.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation. Upon activation by stimuli like LPS, these kinases are phosphorylated, leading to the activation of downstream transcription factors and the production of inflammatory mediators.

This compound has been shown to suppress the phosphorylation of p38, ERK, and JNK in inflammatory models, thereby attenuating the inflammatory response.

Caption: this compound inhibits the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in regulating cellular processes such as cell survival, proliferation, and inflammation. In the context of inflammation, activation of this pathway can contribute to the production of inflammatory mediators. This compound has been shown to modulate this pathway, although the precise mechanisms in inflammatory cells are still under investigation. Some studies suggest that sophoridine can inhibit the phosphorylation of Akt, thereby downregulating inflammatory responses.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Anti-Inflammatory Assay using LPS-stimulated RAW264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds.

Caption: Workflow for in vitro anti-inflammatory assays.

Methodology:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine release).

-

Sample Collection: Collect the cell culture supernatant for ELISA and Griess assay. Lyse the cells for Western blot and RNA extraction for qPCR.

-

Analysis:

-

ELISA: Quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

-

Griess Assay: Measure the production of nitric oxide (NO) in the supernatant.

-

Western Blot: Analyze the expression and phosphorylation of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK, COX-2, iNOS) in the cell lysates.

-

qPCR: Measure the mRNA expression levels of inflammatory genes.

-

In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.

Pharmacological properties of quinolizidine alkaloids like (-)-Sophoridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has emerged as a compound of significant interest in pharmacological research.[1][2] Possessing a tetracyclic structure, this natural product exhibits a wide spectrum of biological activities, including potent anti-cancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] Sophoridine hydrochloride injection has been approved in China as an anticancer drug.[4] Its multifaceted mechanism of action, involving the modulation of numerous key signaling pathways, positions it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the pharmacological properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Introduction to Quinolizidine Alkaloids and this compound

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing heterocyclic compounds naturally occurring in various plant species, particularly within the Leguminosae family.[1] These alkaloids are biosynthesized from lysine and are characterized by a 1-azabicyclo[4.4.0]decane core structure. QAs have been reported to possess a diverse range of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and analgesic properties.[5]

This compound is a prominent member of the matrine-type quinolizidine alkaloids.[6] It is a natural product isolated from medicinal plants such as Sophora alopecuroides L. and Sophora flavescens Ait.[1][7] Modern pharmacological investigations have revealed its potential in treating a variety of diseases due to its broad biological activities.[2]

Pharmacological Properties of this compound

This compound has demonstrated efficacy in several therapeutic areas, with its anti-cancer and anti-inflammatory activities being the most extensively studied.

Anti-Cancer Activity

This compound exhibits potent anti-tumor effects across a range of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion.[2]

2.1.1. Induction of Apoptosis: Sophoridine triggers programmed cell death in cancer cells through the mitochondrial pathway.[8] This involves the release of cytochrome c, which in turn activates caspases, leading to apoptosis.[8] It has been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[1]

2.1.2. Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[8] For instance, in pancreatic cancer cells, sophoridine induces S phase arrest.[9] In gastric cancer cells, it has been shown to cause G2/M phase arrest.[1]

2.1.3. Inhibition of Metastasis and Invasion: Sophoridine can suppress the migration and invasion of cancer cells, key processes in metastasis. This is achieved, in part, by modulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1]

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Reference |

| Gastric Cancer | SGC7901 | 3.52 µM | [1] |

| Gastric Cancer | AGS | 3.91 µM | [1] |

| Pancreatic Cancer | Miapaca-2 | ~20 µM (48h) | [10] |

| Pancreatic Cancer | PANC-1 | ~20 µM (48h) | [10] |

| Liver Cancer | HepG2 | Not specified | [1] |

| Colon Cancer | Not specified | Not specified | [2] |

| Lung Cancer | A549 | Not specified | [3] |

| Medulloblastoma | D283-Med | Not specified | [1] |

| Glioma | U87MG | Not specified | [1] |

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It can downregulate the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[8][11] This effect is largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] In mouse models of lipopolysaccharide (LPS)-induced inflammation, sophoridine has been shown to protect against inflammatory injury.[1]

Table 2: Anti-inflammatory Effects of this compound

| Experimental Model | Key Findings | Reference |

| LPS-stimulated mouse macrophages | Inhibited production of TNF-α and IL-8 | [1] |

| Carrageenan-induced mouse paw edema | Inhibited production of TNF-α, PGE2, and IL-8 in inflammatory exudates | [11] |

| LPS-induced acute lung injury in mice | Alleviated inflammatory response by suppressing NF-κB and MAPK pathways | [1] |

| E. coli-induced diarrhea in mice | Reduced serum TNF-α, IL-1β, and IL-6 levels | [12] |

Other Pharmacological Activities

-

Antiviral Activity: Sophoridine has shown efficacy against several viruses, including hepatitis B virus (HBV) and enterovirus 71.[8] Its mechanism of action involves the inhibition of viral replication.[8]

-

Neuroprotective Effects: The compound exhibits neuroprotective properties, potentially through its anti-inflammatory and antioxidant activities.[3]

-

Cardiovascular Effects: Sophoridine has been reported to have anti-arrhythmic properties.[2] It has also shown potential in ameliorating myocardial ischemia.

Molecular Mechanisms and Signaling Pathways

The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways.

dot

Caption: Key signaling pathways modulated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Sophoridine has been shown to inhibit the activation of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.[1][8] This inhibition is thought to occur through the prevention of the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in various cellular processes such as proliferation, differentiation, and apoptosis. Sophoridine's anti-cancer effects are partly mediated by its ability to modulate MAPK signaling. For instance, it can induce sustained activation of JNK and ERK, leading to apoptosis and cell cycle arrest in pancreatic cancer cells.[9]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is crucial for cell growth, survival, and proliferation. Dysregulation of this pathway is common in cancer. Sophoridine has been found to inhibit this pathway, contributing to its anti-tumor activity.[1][3] It can downregulate the phosphorylation of key components like Akt and mTOR.[3]

Toll-Like Receptor 4 (TLR4) Signaling

Toll-Like Receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Sophoridine can inhibit LPS-induced inflammatory responses by targeting the TLR4 signaling pathway.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

dot

Caption: General experimental workflow for evaluating this compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells and treat them with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed and treat cells as previously described.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion and Future Perspectives

This compound is a quinolizidine alkaloid with a remarkable range of pharmacological activities, making it a highly promising lead compound for the development of new therapeutics.[2] Its potent anti-cancer and anti-inflammatory effects, underpinned by its ability to modulate multiple key signaling pathways, warrant further investigation. While preclinical studies are encouraging, more extensive research is needed to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and long-term safety. Future studies should focus on optimizing its therapeutic efficacy and minimizing potential toxicity through structural modifications or novel drug delivery systems. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this compelling natural product.

References

- 1. researchhub.com [researchhub.com]

- 2. ijper.org [ijper.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Wound healing assay | Abcam [abcam.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

In Silico Molecular Docking Studies of (-)-Sophoridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2] This technical guide provides an in-depth overview of in silico molecular docking studies conducted to elucidate the mechanism of action of this compound. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by summarizing quantitative binding data, detailing experimental protocols, and visualizing key signaling pathways.

Introduction

This compound exerts its biological effects by modulating various molecular pathways.[1] Its therapeutic potential has been investigated in a range of diseases, including cancer, colitis, and viral infections.[2] Molecular docking, a computational technique, has been instrumental in predicting the binding affinities and interaction patterns of this compound with its protein targets, thereby providing insights into its pharmacological mechanisms at a molecular level.[3] This guide synthesizes the findings from several key studies to present a cohesive understanding of the in silico investigations of this promising natural compound.

Quantitative Data from Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound and its derivatives with various biological targets. The following tables summarize the available quantitative data from these studies, providing a comparative view of the binding energies.

Table 1: Molecular Docking Scores of this compound and its Derivatives against DNA Topoisomerase I

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| This compound | DNA-Topo I complex | 1T8I | -28.54 | [4] |

| Derivative 2e | DNA-Topo I complex | 1T8I | -44.39 | [4] |

| Derivative 2k | DNA-Topo I complex | 1T8I | -44.97 | [4] |

Table 2: Molecular Docking Scores of this compound against Cancer-Related Proteins

| Ligand | Target Protein | PDB ID | Docking Score (unit not specified) | Reference |

| This compound | mTOR | 4JSV | Higher than NOTCH1 | [3] |

| This compound | NOTCH1 | 5FMA | Lower than mTOR | [3] |

Note: The original study stated the interaction score for mTOR was higher than for NOTCH1 but did not provide specific numerical values.

Experimental Protocols for Molecular Docking

The methodologies employed in the cited molecular docking studies share a common workflow, which is detailed below. This protocol provides a general framework for conducting similar in silico investigations.

Software and Tools

-

Docking Software: AutoDock Vina was utilized for performing the molecular docking simulations.[3]

-

Visualization and Preparation: AutoDockTools version 1.5.7 and Discovery Studio were used for preparing the protein and ligand structures and for visualizing the results.[3]

Ligand Preparation

-

Structure Retrieval: The 3D structure of this compound (CID: 165549) was obtained from the PubChem database.[3]

-

Preparation: The ligand structure was prepared for docking using AutoDockTools. This process typically involves adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds.

Protein Preparation

-

Structure Retrieval: The three-dimensional crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB). Examples include mTOR (PDB ID: 4JSV) and NOTCH1 (PDB ID: 5FMA).[3]

-

Preparation: The protein structures were prepared using AutoDockTools.[3] This involved:

Docking Simulation

-

Grid Box Definition: A grid box was defined around the active site of the target protein to encompass the binding pocket. The specific grid box parameters used for mTOR and NOTCH1 are detailed in the original study.[3]

-

Docking Execution: AutoDock Vina was used to perform the docking calculations, which involve exploring the conformational space of the ligand within the defined grid box and evaluating the binding energy of the different poses.

-

Analysis of Results: The docking results were analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined using Discovery Studio.[3]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways based on the current understanding from the literature.

NF-κB Signaling Pathway

This compound has been found to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Caption: Inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway in Pancreatic Cancer

In human pancreatic cancer cells, this compound induces S phase cell cycle arrest and apoptosis through the activation of the JNK and ERK signaling pathways, which are part of the broader MAPK signaling cascade.[5] This process is also dependent on the generation of reactive oxygen species (ROS).[5]

Caption: ROS-dependent activation of JNK and ERK by this compound.

mTOR and NOTCH1 Signaling in NSCLC

In silico and in vitro studies have demonstrated that this compound can inhibit the mTOR and NOTCH1 signaling pathways in non-small cell lung cancer (NSCLC), leading to cytotoxic effects and reduced cell migration.[3]

Caption: Inhibition of mTOR and NOTCH1 pathways in NSCLC.

Conclusion

The in silico molecular docking studies summarized in this guide provide valuable insights into the molecular mechanisms underlying the pharmacological effects of this compound. The compound demonstrates favorable binding affinities to several key protein targets implicated in cancer and inflammation. The detailed protocols offer a practical guide for researchers wishing to conduct similar computational studies. The visualization of the signaling pathways helps to conceptualize the complex biological processes modulated by this natural product. Further research, combining computational and experimental approaches, will be crucial to fully elucidate the therapeutic potential of this compound and to guide the development of novel derivatives with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 2. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Novel α, β-Unsaturated Sophoridinic Derivatives: Design, Synthesis, Molecular Docking and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Sophoridine: A Technical Guide to its Discovery, History, and Therapeutic Potential

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

(-)-Sophoridine, a quinolizidine alkaloid, has a rich history rooted in traditional Chinese medicine and is now a subject of intense scientific scrutiny for its therapeutic potential, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the molecular pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product.

Discovery and Traditional Use

This compound is a naturally occurring alkaloid predominantly isolated from plants of the Sophora genus, which have been utilized for centuries in traditional Chinese medicine.[1] The primary plant sources include Sophora alopecuroides L., Sophora flavescens Ait., and Euchresta japonica Benth.[1] In traditional practice, these plants were used to treat a variety of ailments, including fever, inflammation, and infections.[1] The discovery of this compound as a distinct chemical entity marked a significant step in understanding the scientific basis of these traditional remedies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄N₂O | [3] |

| Molecular Weight | 248.36 g/mol | [3] |

| CAS Number | 6882-68-4 | [3] |

| Melting Point | 106-107 °C | |

| Optical Rotation ([α]D) | -73° to -66° (c=1 in Ethanol) | |

| Solubility | Soluble in water, methanol, ethanol, and chloroform. | [3] |

| Appearance | White to light yellow powder or crystalline solid. |

Pharmacological Activity of this compound

Modern pharmacological research has revealed a broad spectrum of biological activities for this compound, with its anti-cancer properties being the most extensively studied.

In Vitro Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SGC7901 | Gastric Cancer | 3.52 | [3] |

| AGS | Gastric Cancer | 3.91 | [3] |

| SW480 | Colorectal Cancer | 3140 | [3] |

| Miapaca-2 | Pancreatic Cancer | ~20-200 | [4] |

| PANC-1 | Pancreatic Cancer | ~20-200 | [4] |

| H22 | Hepatoma | 1.01 - 3.65 | [5] |

| S180 | Sarcoma | 1.01 - 3.65 | [5] |

| HepG2 | Liver Cancer | 0.93 - 1.89 (derivative) | [3] |

| SMMC-7721 | Liver Cancer | 0.93 - 1.89 (derivative) | [3] |

| Hela | Cervical Cancer | 0.93 - 1.89 (derivative) | [3] |

| CNE1 | Nasopharyngeal Carcinoma | 0.93 - 1.89 (derivative) | [3] |

| CNE2 | Nasopharyngeal Carcinoma | 0.93 - 1.89 (derivative) | [3] |

| MCF7 | Breast Cancer | 0.93 - 1.89 (derivative) | [3] |

In Vivo Anti-Cancer Activity

Preclinical studies in animal models have corroborated the in vitro anti-cancer effects of this compound, demonstrating its ability to inhibit tumor growth.

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| Nude mice with SW480 xenografts | Colorectal Cancer | 15 and 25 mg/kg | Inhibition of tumor growth | [3] |

| Nude mice with Miapaca-2 xenografts | Pancreatic Cancer | 20 and 40 mg/kg (intraperitoneal) | Significant suppression of tumor growth | [3][4] |

| Lewis lung carcinoma-bearing mice | Lung Cancer | 15 and 25 mg/kg | Inhibition of tumor growth | [3][6] |

| Mice with H22 liver tumors | Hepatoma | 50 mg/kg (derivatives) | Moderate tumor suppression | [5] |

| Nude mice with SW480 xenografts | Colorectal Cancer | Not specified | 34.07% inhibition of tumor volume and mass | [7] |

| Nude mice with liver cancer | Liver Cancer | Not specified | Dose-dependent decrease in tumor volume and weight | [7] |

Experimental Protocols

Extraction and Isolation of this compound from Sophora alopecuroides

The following is a generalized protocol for the extraction and isolation of this compound, synthesized from multiple cited methodologies.

4.1.1. Extraction of Total Alkaloids

-

Alkalinization: Mix the powdered plant material (e.g., seeds or aerial parts of Sophora alopecuroides) with a 5% NaOH solution at a solid-to-liquid ratio of 1:4 (w/v) and soak overnight. Discard the alkaline solution.

-

Acidic Extraction: Extract the residue with a 5% sulfuric acid solution. The optimal conditions reported are a solid-to-liquid ratio of 1:30, a pH of 1.5, and an extraction time of 5 hours.

-

Ion Exchange Chromatography: Pass the acidic extract through a cation exchange resin column to adsorb the total alkaloids.

-

Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.

-

Concentration: Combine the eluents and recover the ethanol under reduced pressure to obtain the crude total alkaloid extract.

4.1.2. Purification of this compound

-

Adsorption Chromatography: Subject the crude total alkaloid extract to column chromatography on neutral alumina or silica gel.

-

Gradient Elution: Elute the column with a gradient of a non-polar and a polar solvent system. A commonly used system is n-hexane-ethanol-ammonia (e.g., in a ratio of 8:2:0.1 v/v/v).

-

Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Crystallization: Combine the fractions containing this compound and concentrate under reduced pressure. Recrystallize the residue from a suitable solvent (e.g., petroleum ether or a mixture of acetone and ethanol) to obtain purified this compound crystals.

-

Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC). Purities of up to 96.8% have been reported with this method.

Characterization of this compound

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for the structural elucidation of this compound using NMR is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H-NMR Data Acquisition:

-

Acquire the ¹H-NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Data Acquisition:

-

Acquire the ¹³C-NMR spectrum on the same instrument.

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, signal multiplicities, and coupling constants in the ¹H and ¹³C spectra to confirm the structure of this compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.[8][9]

-

Molecular Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and other diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway.[6]

Figure 1: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its hyperactivation is common in many cancers. This compound has been shown to suppress this pathway, often through the upregulation of the tumor suppressor PTEN.

Figure 2: this compound modulates the PI3K/Akt pathway, leading to reduced cell survival and proliferation.

Regulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. The effect of this compound on this pathway can be context-dependent, sometimes leading to its activation which can paradoxically induce apoptosis in some cancer cells.[4]

Figure 3: this compound can activate the MAPK/ERK pathway, which can have dual effects on cell fate. *Activation is context-dependent.

Conclusion and Future Directions

This compound, a natural product with a long history of use in traditional medicine, has emerged as a promising candidate for modern drug development. Its potent anti-cancer activity, supported by a growing body of preclinical evidence, is attributed to its ability to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation. The detailed physicochemical and pharmacological data, along with the established experimental protocols presented in this guide, provide a solid foundation for further research and development.

Future efforts should focus on a more detailed elucidation of the in vivo metabolism and pharmacokinetic profile of this compound to optimize its therapeutic application.[1] Furthermore, structure-activity relationship (SAR) studies on sophoridine derivatives have shown promise in enhancing its anti-cancer efficacy and should be a continued area of investigation.[2] The development of novel drug delivery systems could also improve its bioavailability and targeted delivery to tumor tissues. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into effective therapies for cancer and other diseases.

References

- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer potential of sophoridine and its derivatives: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Sophoridine: An In-Depth Technical Guide to its Potential as a Therapeutic Agent for Viral Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sophoridine, a quinolizidine alkaloid primarily isolated from the medicinal plant Sophora alopecuroides, has emerged as a promising candidate for antiviral drug development.[1][2] Extensive pharmacological studies have demonstrated its broad-spectrum antiviral activities against a range of viruses, including Herpes Simplex Virus Type 1 (HSV-1), Hepatitis B Virus (HBV), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3).[3][4][5][6] This technical guide provides a comprehensive overview of the current research on this compound's antiviral properties, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and drug development efforts.

Antiviral Spectrum and Efficacy

This compound has demonstrated significant inhibitory effects against various viruses in both in vitro and in vivo models. The following tables summarize the quantitative data on its antiviral efficacy.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference(s) |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | - | 2.649 | - | [3][7] |

| Vero | Progeny Virus Yield | 0.068 | 2.649 | 38.96 | [3][7] | |

| HeLa | Progeny Virus Yield | 0.137 | 3.099 | 22.62 | [3][7] | |

| Enterovirus 71 (EV71) | Vero | CPE Inhibition | 61.39 (Pre-treatment) | 354 | 5.77 | [2][5] |

| Vero | CPE Inhibition | 196.86 (During adsorption) | 354 | 1.80 | [2][5] | |

| Vero | Attachment Assay | IC₅₀ = 0.25 mM (~62.09 µg/mL) | - | - | [8] | |

| Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Secretion | 40.2% inhibition at 0.4 mM (~99.34 µg/mL) | Non-cytotoxic at 0.4 mM | - | [8][9] |

| HepG2.2.15 | HBV DNA Replication | 70% inhibition at 0.8 mM (~198.68 µg/mL) | - | - | [6] | |

| Coxsackievirus B3 (CVB3) | Vero | CPE Inhibition | - | >100 µg/mL | - | [4] |

Note: IC₅₀ (50% inhibitory concentration), EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀).

Mechanisms of Antiviral Action

This compound exerts its antiviral effects through multiple mechanisms, primarily by interfering with viral entry and replication, and by modulating host cellular signaling pathways.

Inhibition of Herpes Simplex Virus-1 (HSV-1) Replication

This compound demonstrates potent anti-HSV-1 activity by directly inactivating viral particles and inhibiting viral replication post-entry.[3] A key mechanism involves the suppression of crucial cellular signaling pathways that the virus hijacks for its replication.

-

PI3K/Akt/mTOR Signaling Pathway: HSV-1 infection typically activates the PI3K/Akt/mTOR pathway to promote viral protein synthesis and replication. This compound treatment significantly inhibits the phosphorylation of PI3K, Akt, and mTOR, thereby blocking this pro-viral signaling cascade.[7][10][11]

-

p38 MAPK Signaling Pathway: The p38 MAPK pathway is another host signaling route activated by HSV-1 to facilitate its replication. This compound has been shown to markedly repress the HSV-1-induced phosphorylation of p38 MAPK, further contributing to its antiviral effect.[3][7][12]

By targeting these pathways, this compound effectively hinders the expression of viral immediate-early (e.g., ICP0, ICP22), early (e.g., ICP8, TK), and late (e.g., gB, gD) genes and proteins.[1][3]

Inhibition of Hepatitis B Virus (HBV) Replication

This compound inhibits HBV replication in HepG2.2.15 cells by reducing the secretion of Hepatitis B surface antigen (HBsAg) and the levels of intracellular HBV DNA.[9] The mechanism is partly attributed to the downregulation of p38 MAPK and other signaling molecules, as well as an increase in the methylation of HBV DNA.[9]

Inhibition of Enterovirus 71 (EV71) Entry

The primary mechanism of this compound against EV71 appears to be the inhibition of viral entry into host cells. Studies have shown that it is most effective when cells are pre-treated with the compound before viral exposure, suggesting that it interferes with the attachment and/or penetration of the virus.[2][5]

Modulation of Immune Response in Coxsackievirus B3 (CVB3) Infection

In vivo studies using a murine model of viral myocarditis caused by CVB3 have shown that this compound exerts its antiviral effect by modulating the host's immune response.[4] It significantly enhances the mRNA expression of anti-inflammatory cytokines like IL-10 and IFN-γ, while decreasing the expression of the pro-inflammatory cytokine TNF-α.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's antiviral properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

-

Cell Lines: Vero, HeLa, HepG2.2.15 cells.

-

Reagents:

-

This compound stock solution (in DMSO or PBS).

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a cell control (medium only) and a solvent control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the cell control and determine the CC₅₀ value using non-linear regression analysis.[13]

-

In Vitro Antiviral Activity Assays

-

Virus and Cell Line: e.g., HSV-1 on Vero cells.

-

Procedure:

-

Seed Vero cells in a 96-well plate and grow to confluence.

-

Infect the cell monolayers with the virus (e.g., HSV-1 at a Multiplicity of Infection (MOI) of 1) for 2 hours at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add fresh medium containing serial dilutions of this compound (e.g., 0.05, 0.1, 0.2, and 0.4 mg/mL).

-

Incubate the plate for 72 hours at 37°C.

-

Observe and photograph the cytopathic effects under a microscope. The concentration that inhibits 50% of the CPE is the IC₅₀.[3][7]

-

-

Virus and Cell Line: e.g., HSV-1 on Vero cells.

-

Procedure:

-

Grow Vero cells to confluence in 6-well plates.

-

Pre-treat the virus with different concentrations of this compound for 1 hour at 37°C.

-

Infect the cell monolayers with the treated virus for 2 hours at 37°C.

-

Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

-

Incubate for 3-5 days until plaques are visible.

-

Fix the cells with methanol and stain with crystal violet.

-

Count the number of plaques and calculate the percentage of inhibition relative to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.[3][7]

-

-

Procedure:

-

Infect cells with the virus in the presence of different concentrations of this compound as described in the CPE assay.

-

After 24-48 hours of incubation, subject the infected cells to three cycles of freezing and thawing to release the progeny viruses.

-

Titrate the viral yield in the supernatant using a plaque reduction assay on fresh cell monolayers.

-

The EC₅₀ is the concentration of this compound that reduces the progeny virus yield by 50%.[7]

-

Mechanism of Action Assays

-

Target Pathways: PI3K/Akt/mTOR and p38 MAPK.

-

Procedure:

-

Infect cells (e.g., Vero cells) with the virus (e.g., HSV-1 at an MOI of 1) and treat with various concentrations of this compound.

-

At different time points post-infection, lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-